molecular formula C16H12N2O4 B2427211 1-methyl-3-(2-nitrophenyl)quinoline-2,4(1H,3H)-dione CAS No. 677322-16-6

1-methyl-3-(2-nitrophenyl)quinoline-2,4(1H,3H)-dione

Cat. No. B2427211
CAS RN: 677322-16-6
M. Wt: 296.282
InChI Key: YALKEAXECGCKCA-UHFFFAOYSA-N
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Description

1-methyl-3-(2-nitrophenyl)quinoline-2,4(1H,3H)-dione, also known as MNQD, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. MNQD is a member of the quinoline family and is commonly used as a fluorescent probe for imaging biological systems.

Scientific Research Applications

Molecular Rearrangements

1-Methyl-3-(2-nitrophenyl)quinoline-2,4(1H,3H)-dione is a compound that can undergo various molecular rearrangements. For instance, 3-aminoquinoline-2,4-diones react with nitrourea to yield different types of quinoline-diones and imidazoquinolines. These compounds can further rearrange to produce diverse products, which highlights the compound's versatility in chemical reactions (Klásek, Kovář, Hoza, Lyčka, & Holčapek, 2006).

Corrosion Inhibition

Compounds similar to 1-methyl-3-(2-nitrophenyl)quinoline-2,4(1H,3H)-dione have been investigated for their potential as corrosion inhibitors. For example, 5-arylpyrimido-[4,5-b]quinoline-diones have shown effectiveness in inhibiting mild steel corrosion in acidic environments. Their efficiency increases with concentration and they function by adsorbing onto the steel surface (Verma, Olasunkanmi, Obot, Ebenso, & Quraishi, 2016).

Luminescent Properties

Another area of application is in the development of luminescent materials. Naphtho[2,3-f]quinoline derivatives, synthesized using a one-pot reaction involving quinoline-diones, have shown promising luminescent properties. These properties suggest potential uses in organic electroluminescent media (Tu, Wu, Yan, Hao, Zhang, Cao, Han, Jiang, Shi, Xia, & Zhou, 2009).

Green Chemistry Synthesis

The compound is also relevant in green chemistry. Recent research has explored the synthesis of quinoline-diones using environmentally friendly methods, highlighting the compound's role in sustainable chemical practices. For instance, the use of sodium alginate as a biodegradable catalyst for synthesizing these compounds is a noteworthy development in green chemistry (Nouri, Marjani, Khalafy, & Etivand, 2020).

Pharmaceutical Research

In the pharmaceutical field, derivatives of quinoline-diones have been identified as potential antagonists for specific receptors, such as the 5-HT6 receptor. This discovery points to potential medicinal applications of these compounds (Seong, Park, Park, Kong, & Park, 2008).

properties

IUPAC Name

1-methyl-3-(2-nitrophenyl)quinoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c1-17-12-8-4-3-7-11(12)15(19)14(16(17)20)10-6-2-5-9-13(10)18(21)22/h2-9,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALKEAXECGCKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C(C1=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648635
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-methyl-3-(2-nitrophenyl)quinoline-2,4(1H,3H)-dione

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